

Application Notes and Protocols: Synthesis of (E)-Cinnamamide from Cinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Cinnamamide

Cat. No.: B152044

[Get Quote](#)

These application notes provide a detailed protocol for the synthesis of **(E)-cinnamamide** from (E)-cinnamic acid. The procedure is a two-step process involving the initial conversion of cinnamic acid to cinnamoyl chloride, followed by the amidation of the acyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The synthesis of **(E)-cinnamamide** from cinnamic acid proceeds through two main steps:

- Acid Chlorination: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2), to form the intermediate, cinnamoyl chloride. This is a nucleophilic acyl substitution reaction.[1][2]
- Amidation: The resulting cinnamoyl chloride is then reacted with ammonia to yield the final product, **(E)-cinnamamide**.[1][3]

Experimental Protocols

Part 1: Synthesis of (E)-Cinnamoyl Chloride from Cinnamic Acid

This protocol details the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.[4]

Materials and Equipment:

- (E)-Cinnamic acid
- Thionyl chloride (SOCl_2), freshly distilled
- Anhydrous N,N-dimethylformamide (DMF) (optional catalyst)
- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Powder funnel
- Gas trap (e.g., a wash bottle with an aqueous sodium hydroxide solution to neutralize HCl and SO_2 gases)
- Rotary evaporator
- Vacuum pump

Procedure:

- Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Connect the top of the reflux condenser to a gas trap.
- In the fume hood, charge the flask with 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride.
- While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions using a powder funnel.
- Once all the cinnamic acid is added, close the remaining flask opening with a stopper.

- Slowly heat the reaction mixture in an oil bath to 50 °C. Be cautious as there will be vigorous gas evolution (HCl and SO₂).
- After the initial gas evolution subsides, increase the bath temperature to 80 °C and continue stirring for an additional 2 hours. Some protocols suggest refluxing for up to 5 hours. The reaction can be accelerated by adding a catalytic amount (e.g., 0.1%) of anhydrous DMF.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Replace the reflux condenser with a distillation apparatus. Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap (e.g., with liquid nitrogen) to collect the distilled thionyl chloride.
- The remaining yellowish solid is the crude cinnamoyl chloride. This crude product is often pure enough for the subsequent step without further purification.

Part 2: Synthesis of (E)-Cinnamamide from (E)-Cinnamoyl Chloride

This protocol describes the amidation of cinnamoyl chloride to form **(E)-cinnamamide**.

Materials and Equipment:

- Crude (E)-cinnamoyl chloride from Part 1
- Concentrated aqueous ammonia solution
- tert-Butyl methyl ether (or acetone)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Three-neck round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar

- Ice bath
- Separatory funnel
- Rotary evaporator
- High vacuum line

Procedure:

- In a 250 mL three-neck flask equipped with a magnetic stir bar, an addition funnel, and a stopper, place 80 mL of concentrated aqueous ammonia solution.
- Cool the flask in an ice bath.
- Dissolve the 16.6 g (100 mmol) of crude trans-cinnamoyl chloride from Part 1 in 80 mL of tert-butyl methyl ether.
- Transfer the cinnamoyl chloride solution to the addition funnel.
- Add the cinnamoyl chloride solution dropwise to the cooled, stirring ammonia solution over approximately 30 minutes. Control the addition rate to prevent the reaction from becoming too vigorous.
- After the addition is complete, remove the ice bath and continue stirring for 30 minutes at room temperature. A fine white solid will precipitate.
- Transfer the entire content of the reaction flask to a 500 mL separatory funnel.
- Rinse the reaction flask with approximately 50 mL of water and then with 50 mL of ethyl acetate, adding both rinses to the separatory funnel.
- Shake the funnel vigorously and then allow the layers to separate.
- Separate the organic layer. Extract the aqueous layer three more times with 30 mL of ethyl acetate each time.
- Combine all the organic extracts and dry them over anhydrous sodium sulfate.

- Filter off the drying agent and evaporate the solvent using a rotary evaporator.
- The resulting white solid is **(E)-cinnamamide**. Dry the product under high vacuum until a constant weight is achieved.
- For further purification, the product can be recrystallized from water.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **(E)-cinnamamide**.

Table 1: Reactants and Products

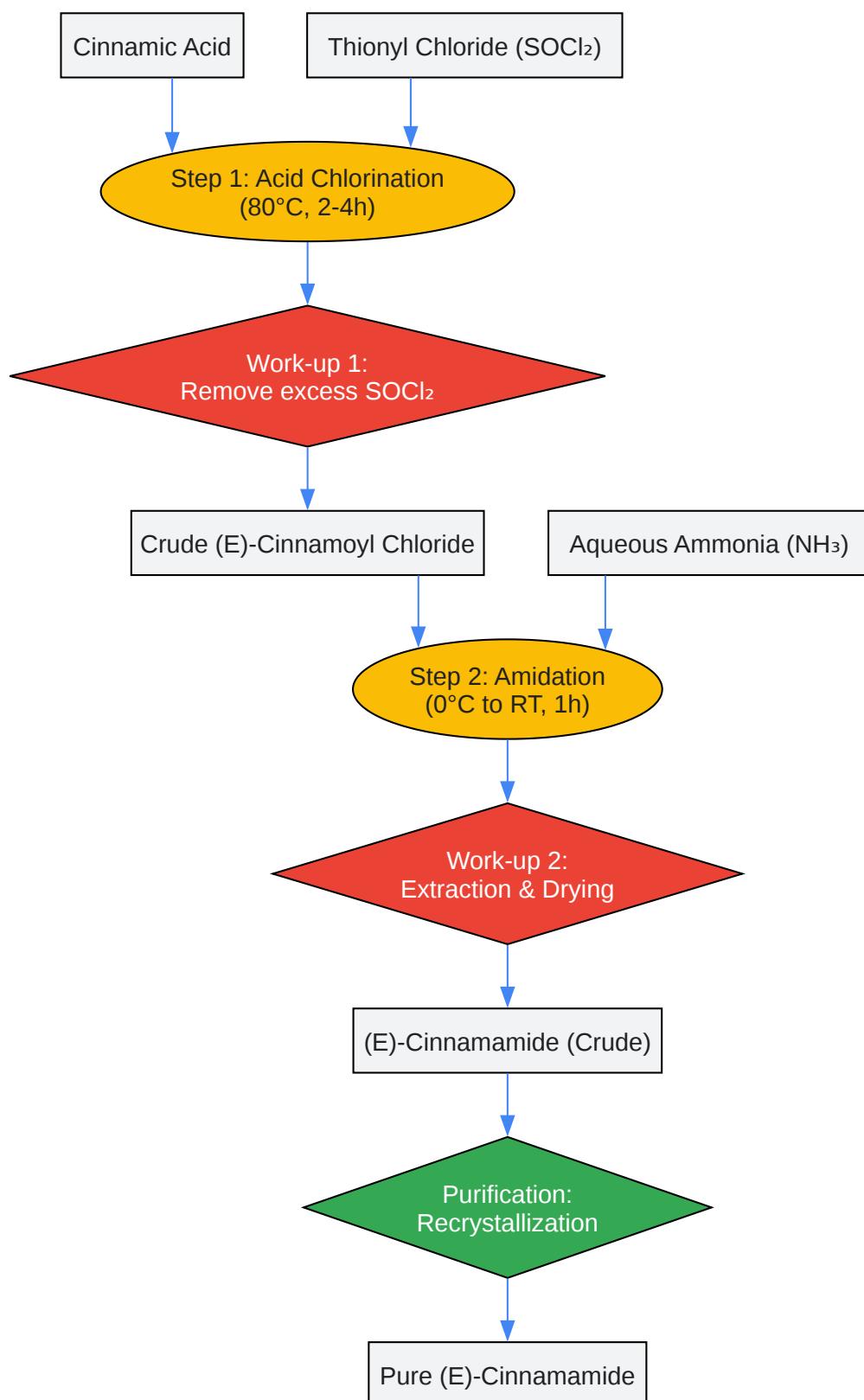

Compound	Molar Mass (g/mol)
(E)-Cinnamic Acid	148.16
Thionyl Chloride	118.97
(E)-Cinnamoyl Chloride	166.60
Ammonia	17.03
(E)-Cinnamamide	147.18

Table 2: Reaction Parameters and Yields

Step	Reaction	Temperatur e (°C)	Time (hours)	Yield (%)	Melting Point (°C)
1	Cinnamic Acid to Cinnamoyl Chloride	50 then 80	2-4	81-90	30-33 (crude)
2	Cinnamoyl Chloride to Cinnamamide	0 to Room Temp	1	73-82	146-148

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **(E)-cinnamamide** from cinnamic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(E)-Cinnamamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 2. brynamics.com [brynamics.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of (E)-Cinnamamide from Cinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152044#protocol-for-synthesizing-e-cinnamamide-from-cinnamic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com